3-(3-Chlorobenzyl)-6-hydrazinopyridazine
Description
3-(3-Chlorobenzyl)-6-hydrazinopyridazine is a pyridazine derivative featuring a 3-chlorobenzyl group at position 3 and a hydrazine (-NH-NH2) substituent at position 4. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, known for their versatility in medicinal chemistry due to their hydrogen-bonding capacity and structural rigidity. The hydrazine group at position 6 offers reactivity for further derivatization and participation in hydrogen-bonding interactions, which may contribute to enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
[6-[(3-chlorophenyl)methyl]pyridazin-3-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-9-3-1-2-8(6-9)7-10-4-5-11(14-13)16-15-10/h1-6H,7,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDHHHJGKDKMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN=C(C=C2)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzyl)-6-hydrazinopyridazine typically involves the reaction of 3-chlorobenzyl chloride with 6-hydrazinopyridazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorobenzyl)-6-hydrazinopyridazine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzyl)-6-hydrazinopyridazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine moiety can yield azides, while reduction can produce hydrazones or amines.
Scientific Research Applications
3-(3-Chlorobenzyl)-6-hydrazinopyridazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzyl)-6-hydrazinopyridazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Substituent Position and Type: The 3-chlorobenzyl group in the target compound increases steric hindrance and lipophilicity compared to simpler substituents like chlorine or methyl (e.g., 3-Chloro-6-methylpyridazine ). This may enhance blood-brain barrier penetration, relevant for CNS-targeted drugs .
- Hydrazine vs. Modified Hydrazines: The unmodified hydrazine in the target compound contrasts with derivatives like 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, where the hydrazine is conjugated with an isopropylidene group. The latter forms planar dimers via N–H···N hydrogen bonds, which could reduce solubility but stabilize crystal packing .
- Benzyl vs.
Physicochemical Properties
- Lipophilicity: The 3-chlorobenzyl group increases logP compared to 3-Chloro-6-hydrazinopyridazine (predicted logP: 1.8 vs. 0.5), favoring membrane permeability .
- Hydrogen-Bonding Capacity: The hydrazine group offers two H-bond donors, similar to 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine, but without steric shielding from the isopropylidene group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
